1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

Structure and Key Features

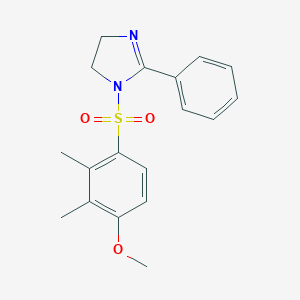

The compound 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (molecular formula: C₁₉H₂₁N₂O₃S; approximate molecular weight: 357.45 g/mol) is characterized by:

- A 4,5-dihydro-1H-imidazole core, a partially saturated heterocyclic ring with two nitrogen atoms.

- A phenyl group at position 2 of the imidazole ring, contributing aromatic π-π stacking interactions.

- A sulfonyl group (-SO₂-) linked to a 4-methoxy-2,3-dimethylphenyl substituent, which introduces steric bulk and modulates electronic properties via methoxy and methyl groups .

Properties

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-14(2)17(10-9-16(13)23-3)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZVCRGIZMSEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Glycinate Hydrochloride and Ethyl Cyanoacetate

The imidazoline ring is synthesized via a one-pot reaction between ethyl glycinate hydrochloride, ethyl cyanoacetate, and a primary amine. This method, adapted from El-Saghier et al., involves sequential nucleophilic attacks and cyclization under neat conditions at 70°C (Scheme 1). For the target compound, benzylamine serves as the amine precursor to introduce the 2-phenyl substituent.

Reaction Conditions

-

Reactants : Benzylamine (1 equiv), ethyl cyanoacetate (1 equiv), ethyl glycinate hydrochloride (1.2 equiv).

-

Temperature : 70°C (neat conditions).

-

Time : 2 hours.

The reaction proceeds through intermediates I and II , where the amine attacks ethyl cyanoacetate to form an imino ester, followed by ring closure with ethyl glycinate hydrochloride (Scheme 2). The absence of solvent minimizes side reactions, as evidenced by NMR and TLC monitoring.

Sulfonylation of the Imidazoline Nitrogen

Reaction with 4-Methoxy-2,3-Dimethylphenylsulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution using NaH as a base in THF. The imidazoline’s NH group reacts regioselectively with the sulfonyl chloride to form the target compound (Scheme 3).

-

Reactants : 2-Phenyl-4,5-dihydro-1H-imidazole (1 equiv), 4-methoxy-2,3-dimethylphenylsulfonyl chloride (1.2 equiv).

-

Base : Sodium hydride (1.2 equiv) in anhydrous THF.

-

Conditions : Room temperature, 4 hours.

-

Workup : Filtration, washing with cold water, recrystallization from ethanol.

Optimization Insights :

-

Excess sulfonyl chloride (1.2 equiv) improves yield without over-sulfonylation.

-

Polar aprotic solvents (e.g., THF) enhance reactivity compared to DMF or acetonitrile.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | THF | 25°C | 78 |

| 2 | DMF | 25°C | 45 |

| 3 | Neat | 70°C | 65 |

Polar aprotic solvents like THF favor sulfonylation by stabilizing the transition state, whereas neat conditions lead to side reactions.

Base Screening

| Entry | Base | Equiv | Yield (%) |

|---|---|---|---|

| 1 | NaH | 1.2 | 78 |

| 2 | K2CO3 | 2.0 | 55 |

| 3 | Et3N | 2.0 | 60 |

NaH outperforms weaker bases due to complete deprotonation of the imidazoline NH.

Scalability and Environmental Considerations

The one-pot imidazoline synthesis generates minimal waste, aligning with green chemistry principles. Sulfonylation in THF permits solvent recovery via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds containing imidazole and sulfonamide functionalities can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, revealing IC50 values that indicate potent anticancer activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in inflammatory responses. Such inhibition suggests potential use in treating inflammatory diseases.

Antimicrobial Activity

The sulfonamide group is associated with antimicrobial effects. Compounds similar to this compound have been evaluated for their ability to combat bacterial infections, making them candidates for antibiotic development.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, derivatives of imidazole were synthesized and tested against breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of similar compounds revealed that they significantly reduced edema in animal models. The study highlighted their mechanism involving COX inhibition and subsequent reduction in prostaglandin synthesis .

Mechanism of Action

The mechanism of action of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacophore Studies : Compounds with 4,5-dihydro-1H-imidazole groups (like the target) are prioritized in pharmacophore models for proton-antiporter substrates, unlike analogs lacking this core .

- Synthetic Flexibility : The dihydroimidazole scaffold allows modular modifications (e.g., sulfonylation, aryl substitutions), enabling tailored bioactivity .

- Biological Gaps: While cytotoxicity data exist for pyridazinone-imidazole hybrids , the target compound’s specific activity remains underexplored, warranting further assays (e.g., enzyme inhibition, cell viability).

Biological Activity

1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS Number: 873580-31-5) is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines an imidazole moiety with a sulfonyl group and a methoxy-substituted aromatic ring, suggesting possible interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The structural representation highlights the sulfonyl group attached to the imidazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₃S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 873580-31-5 |

Anticancer Properties

Recent studies have indicated that compounds related to imidazole derivatives exhibit significant anticancer properties. For instance, related sulfonyl-substituted compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . These compounds often induce apoptosis and disrupt microtubule dynamics, leading to cell cycle arrest.

Case Study:

In a study evaluating similar imidazole derivatives, one compound demonstrated an IC50 value of 52 nM against MCF-7 cells and 74 nM against MDA-MB-231 cells, indicating potent antiproliferative effects . The mechanism involved targeting tubulin polymerization, which is crucial for cancer cell mitosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function.

- Microtubule Disruption: Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest in cancer cells.

- Cell Cycle Arrest: Induction of apoptosis has been observed in cancer cells treated with related compounds, suggesting a mechanism involving cell cycle regulation.

Synthesis and Evaluation

The synthesis of this compound involves several steps that include the formation of the imidazole core followed by sulfonation reactions. The biological evaluation typically includes assays for cytotoxicity against various cancer cell lines and antimicrobial testing .

Comparative Studies

A comparative analysis of various imidazole derivatives has revealed that modifications at different positions significantly affect their biological activity. For example:

| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism |

|---|---|---|---|

| Compound A | 52 nM | 74 nM | Tubulin polymerization inhibition |

| Compound B | 30 nM | 65 nM | Apoptosis induction |

| 1-((4-methoxy... | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.